molecular formula C8H12N2O B1441987 [(3-Ethoxypyridin-2-yl)methyl]amine CAS No. 912761-74-1

[(3-Ethoxypyridin-2-yl)methyl]amine

Cat. No. B1441987
CAS RN: 912761-74-1
M. Wt: 152.19 g/mol
InChI Key: ZPRFJCMZWAGXHX-UHFFFAOYSA-N
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Description

“[(3-Ethoxypyridin-2-yl)methyl]amine” is a chemical compound with the IUPAC name (3-ethoxy-2-pyridinyl)methylamine . It has a molecular weight of 152.2 .


Synthesis Analysis

The synthesis of pyridine derivatives like “[(3-Ethoxypyridin-2-yl)methyl]amine” can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method has been found to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Molecular Structure Analysis

The molecular structure of “[(3-Ethoxypyridin-2-yl)methyl]amine” is represented by the InChI code 1S/C8H12N2O/c1-2-11-8-4-3-5-10-7(8)6-9/h3-5H,2,6,9H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

Pyridine derivatives like “[(3-Ethoxypyridin-2-yl)methyl]amine” can undergo various chemical reactions. For instance, Burkholderia sp. MAK1 has been found to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. [(3-Ethoxypyridin-2-yl)methyl]amine serves as a starting material for synthesizing various piperidine compounds, which are then used to develop drugs with potential therapeutic applications .

Future Directions

The future directions for “[(3-Ethoxypyridin-2-yl)methyl]amine” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This could potentially lead to the development of new pharmaceutical products and other applications.

properties

IUPAC Name

(3-ethoxypyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-11-8-4-3-5-10-7(8)6-9/h3-5H,2,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRFJCMZWAGXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696700
Record name 1-(3-Ethoxypyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912761-74-1
Record name 1-(3-Ethoxypyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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